Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate
Description
Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate (CAS: 75806-14-3) is a specialized organic compound featuring a unique combination of functional groups: a methoxycarbonyl-protected amino group, a trimethylsilyl (TMS) substituent, and a conjugated alkyne-ester backbone. Commercial availability from suppliers like Wuxi Yuncui Bio-Technology Co., Ltd. highlights its relevance in research and industrial applications, though specific mechanistic or pharmacological data remain scarce in the provided evidence .
Properties
IUPAC Name |
methyl 2-(methoxycarbonylamino)-4-trimethylsilylbut-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4Si/c1-14-9(12)8(11-10(13)15-2)6-7-16(3,4)5/h8H,1-5H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWVYLQVRHSTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#C[Si](C)(C)C)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate typically involves multi-step organic reactions One common method includes the reaction of a suitable alkyne precursor with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used to substitute the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the methoxycarbonyl and amino groups can participate in various biochemical interactions. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Sulfonylurea Herbicides ()
Sulfonylurea methyl esters (e.g., metsulfuron methyl ester, tribenuron methyl ester) share the methyl ester functional group but differ significantly in core structure. These herbicides feature sulfonylurea bridges and triazine/pyrimidine rings, which confer herbicidal activity via acetolactate synthase (ALS) inhibition . The target compound lacks these pharmacophoric elements, suggesting divergent applications—sulfonylureas as agrochemicals vs.
Silicon-Containing Compounds
The TMS group in the target compound parallels its use in trimethylsilyl triflate (mentioned in ), a reagent for silylation or catalysis. While trimethylsilyl triflate acts as a Lewis acid, the TMS-alkyne in the target compound may serve as a protective group or steric hindrance modulator in alkyne-based reactions. This contrasts with haloxyfop methyl ester (), a phenoxypropionate herbicide lacking silicon but sharing ester and aryl groups .
Comparative Data Table
Key Research Findings and Gaps
- Synthetic Utility: The TMS-alkyne in the target compound may enable unique reactivity in Sonogashira couplings or cycloadditions, but evidence lacks explicit examples. In contrast, sulfonylurea esters rely on triazine ring functionalization for bioactivity .
- Stability and Reactivity : Silicon groups (TMS) typically enhance thermal stability and modulate electronic properties. This contrasts with sulfonylureas, where hydrolytic stability of the ester impacts herbicide longevity .
- Toxicological Data: Unlike sulfonylureas, which have well-documented environmental and toxicological profiles, the target compound’s hazards are understudied, as noted for structurally related 2-cyano-N-[(methylamino)carbonyl]acetamide in .
Biological Activity
Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate, also known by its CAS number 75806-14-3, is a synthetic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a methoxycarbonyl group and a trimethylsilyl moiety, suggests potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H17NO4Si
- Molecular Weight : 243.33 g/mol
- Boiling Point : Approximately 301.0 ± 37.0 °C (predicted)
- Density : 1.063 ± 0.06 g/cm³ (predicted)
- pKa : 9.98 ± 0.46 (predicted)
These properties indicate that the compound is stable under standard conditions, which is essential for biological applications.
The biological activity of this compound has been explored in various studies, focusing primarily on its interaction with biological targets and its potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against strains of bacteria such as Staphylococcus aureus in vitro, indicating potential as an antibiotic agent .
- Anticancer Properties : Research has indicated that similar compounds can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the trimethylsilyl group may enhance anticancer activity by increasing cellular uptake or modulating apoptotic pathways .
- TRPV Channel Modulation : The compound has also been investigated for its effects on transient receptor potential vanilloid (TRPV) channels, particularly TRPV4, which plays a role in various physiological processes including pain sensation and inflammation. Compounds with similar scaffolds have been identified as selective TRPV4 antagonists, suggesting that this compound could modulate these channels .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The introduction of the methoxycarbonyl and trimethylsilyl groups is crucial for enhancing the compound's solubility and biological activity.
Synthetic Route Example
- Starting Material : Appropriate butynoic acid derivatives.
- Reagents : Methoxycarbonyl chloride, trimethylsilyl chloride.
- Conditions : Standard organic synthesis techniques including reflux and chromatography for purification.
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups in Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate, and how do they influence its reactivity in synthetic applications?
- Answer : The compound contains a trimethylsilyl (TMS)-protected alkyne, a methoxycarbonyl-protected amine, and an ester group. The TMS group stabilizes the alkyne against undesired side reactions (e.g., polymerization), while the methoxycarbonyl moiety enhances solubility in organic solvents. The ester group allows for downstream functionalization via hydrolysis or transesterification. Structural confirmation requires and NMR to resolve signals for the TMS (δ ~0.1 ppm) and methoxycarbonyl (δ ~3.7 ppm) groups, complemented by FT-IR for carbonyl stretching vibrations (~1700 cm) .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters affecting yield?
- Answer : A multi-step synthesis is typical:
- Step 1 : Protection of a propargylamine derivative with methoxycarbonyl chloride under Schotten-Baumann conditions (pH 8–9, 0°C).
- Step 2 : TMS protection of the alkyne using trimethylsilyl chloride and a base (e.g., EtN) in anhydrous THF.
- Critical parameters include strict anhydrous conditions to prevent desilylation and precise temperature control during carbamate formation to avoid oligomerization. Yields range from 50–70% depending on purification efficiency (e.g., column chromatography with hexane/EtOAc gradients) .
Advanced Research Questions
Q. How does the presence of the trimethylsilyl group impact the stability of this compound under various reaction conditions, and what analytical methods are recommended for monitoring degradation?
- Answer : The TMS group is susceptible to hydrolysis under acidic or aqueous conditions, leading to desilylation and formation of terminal alkynes. Stability studies should employ HPLC-MS to track degradation products (e.g., loss of TMS via shifts). Accelerated stability testing (40°C/75% RH) over 48 hours reveals ≤5% degradation in inert atmospheres, but ≥20% in humid environments. Use of molecular sieves or anhydrous solvents is critical for long-term storage .
Q. When encountering discrepancies in reported spectral data (e.g., NMR shifts) for this compound, what validation strategies should researchers employ to confirm structural integrity?
- Answer : Cross-validate using:
- 2D NMR (HSQC, HMBC) to confirm connectivity between the TMS group and alkyne carbon.
- High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H] expected at 243.34).
- X-ray crystallography (if crystalline), though challenges in crystallization may require co-crystallization agents. Discrepancies in shifts for the carbamate carbonyl (δ ~155 ppm) may arise from solvent polarity effects; replicate measurements in CDCl vs. DMSO-d are advised .
Q. What methodologies are recommended for investigating the reactivity of the alkyne moiety in this compound toward transition metal-catalyzed coupling reactions?
- Answer : The TMS-protected alkyne can undergo desilylation in situ with KCO/MeOH to generate terminal alkynes for Sonogashira couplings. Alternatively, direct use in Huisgen cycloadditions (click chemistry) with azides requires Cu(I) catalysis. Monitor reaction progress via TLC (R shift from 0.6 to 0.3 in hexane/EtOAc 7:3) and characterize triazole products via NMR (triazole proton at δ ~7.8 ppm). Yields improve with degassed solvents and inert atmospheres (N/Ar) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the optimal solvent system for purifying this compound?
- Answer : Discrepancies in solvent recommendations (e.g., hexane/EtOAc vs. dichloromethane/methanol) likely stem from batch-specific impurities. Pre-purification via silica gel flash chromatography (gradient elution) is standard, but reversed-phase HPLC (C18 column, acetonitrile/water) may resolve co-eluting byproducts. Validate purity by ≥95% via HPLC-UV (λ = 254 nm) and differential scanning calorimetry (DSC) to confirm a single melting endotherm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
